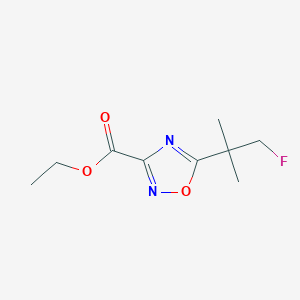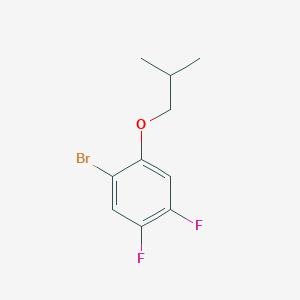
N-(cyclohexylmethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)glycine is an organic compound that belongs to the class of N-substituted glycines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)glycine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with glycine or its derivatives. The reaction typically requires the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the Strecker synthesis, which involves the reaction of cyclohexylmethylamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product . This method is advantageous due to its simplicity and the availability of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylmethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the glycine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted glycine derivatives. These products can have varied applications depending on their chemical properties.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)glycine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
N-(cyclohexylmethyl)glycine can be compared with other similar compounds, such as N-(benzyl)glycine and N-(methoxyethyl)glycine. These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities . For instance, N-(benzyl)glycine has a benzyl group instead of a cyclohexylmethyl group, which may result in different binding affinities and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(cyclohexylmethylamino)acetic acid |
InChI |
InChI=1S/C9H17NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12) |
Clé InChI |
XQMXBAOAYVXFPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


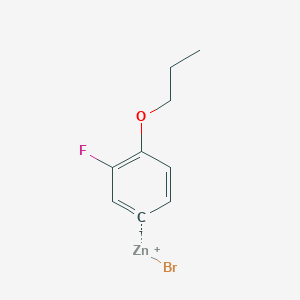


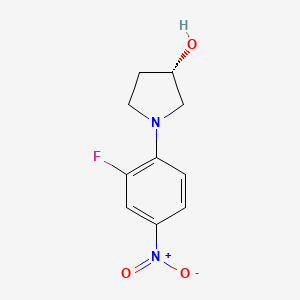

![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
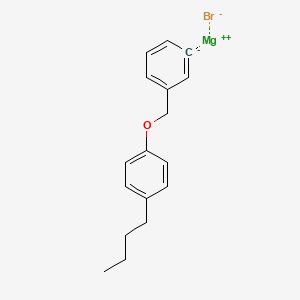
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
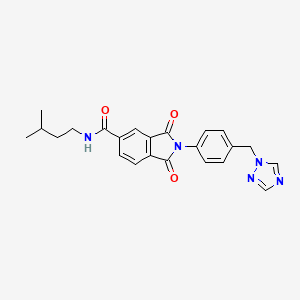
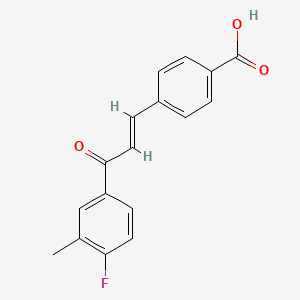
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
